Elaidamide

Description

Elaidamide has been reported in Streptomyces blastmyceticus and Mangifera indica with data available.

Properties

IUPAC Name |

(E)-octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017170 | |

| Record name | Elaidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-70-2 | |

| Record name | Elaidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-9-octadecenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU8K597IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

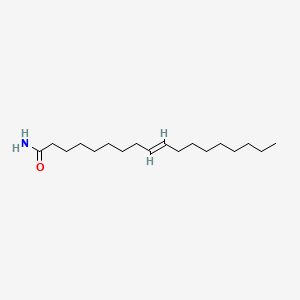

Elaidamide chemical structure and properties

An In-depth Technical Guide to Elaidamide: Structure, Properties, and Biological Significance

Executive Summary

Elaidamide, the trans-isomer of the well-known sleep-inducing lipid oleamide, is a primary fatty acid amide of significant interest in neurobiology and pharmacology.[1] First identified in the cerebrospinal fluid of sleep-deprived felines, its biological activities, including the induction of physiological sleep and the inhibition of key enzymes like microsomal epoxide hydrolase and phospholipase A2, underscore its potential as a signaling molecule.[2][3] This guide provides a comprehensive technical overview of elaidamide, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and its known biological functions. We further explore robust analytical methodologies for its characterization and quantification, and present a conceptual framework for its mechanism of action, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of a Trans-Isomer

The study of endogenous fatty acid amides has unveiled a fascinating class of lipid signaling molecules that regulate a myriad of physiological processes, from sleep and pain to inflammation and appetite.[4][5] Within this class, oleamide (cis-9-octadecenamide) is the most extensively studied member, known for its potent hypnotic effects.[6] Elaidamide ((9E)-9-Octadecenamide) is its geometric isomer, differing only in the configuration of the double bond at the C9 position.[7] This seemingly subtle structural difference between the cis (oleamide) and trans (elaidamide) configuration can lead to distinct physical properties and biological activities, making elaidamide a critical tool for dissecting the structure-activity relationships of lipid signaling pathways. Its presence in biological systems and its distinct inhibitory profile make it a molecule of high interest for understanding the nuanced roles of fatty acid amides in cellular regulation.[3]

Chemical Structure and Physicochemical Properties

Elaidamide is an unsaturated fatty acid amide with an 18-carbon aliphatic chain, a trans double bond between carbons 9 and 10, and a primary amide headgroup.[8] This structure confers significant hydrophobicity.[7]

Chemical Identifiers

-

IUPAC Name : (9E)-9-octadecenamide[2]

-

Synonyms : Elaidic Acid amide, (E)-9,10-Octadecenamide, trans-9-Octadecenamide[3][9]

-

CAS Number : 4303-70-2[1]

-

Molecular Formula : C₁₈H₃₅NO[1]

-

SMILES : CCCCCCCC/C=C/CCCCCCCC(N)=O[2]

-

InChI Key : FATBGEAMYMYZAF-MDZDMXLPSA-N[2]

Physicochemical Data Summary

The key physicochemical properties of elaidamide are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 281.48 g/mol | [1][2] |

| Exact Mass | 281.2719 Da | [2] |

| Appearance | White to off-white crystalline solid or waxy substance | [2][7][9] |

| Melting Point | 91-94 °C | [9] |

| Solubility | Insoluble in water.[7] Soluble in DMF (2 mg/mL).[3] Slightly soluble in Chloroform and Methanol.[9] | [3][7][9] |

| Purity | Typically ≥90% or ≥95% for research-grade material | [3][9] |

Synthesis and Purification Protocol

Elaidamide is typically produced synthetically for research purposes.[9] While numerous methods exist for amide formation, a common and cost-effective laboratory-scale approach involves the direct amidation of the corresponding fatty acid, elaidic acid, using urea. This method avoids the need for high-pressure ammonia gas.[10]

Rationale for Experimental Choices

The choice of urea as the nitrogen source provides a practical advantage over gaseous ammonia, allowing the reaction to proceed at atmospheric pressure.[10] An acid catalyst, such as AlCl₃ or a solid acid catalyst, is employed to protonate the carbonyl oxygen of elaidic acid, increasing its electrophilicity and facilitating the nucleophilic attack by urea. The reaction temperature is maintained high enough to enable urea decomposition and subsequent amidation while minimizing thermal degradation of the product. Purification via recrystallization is chosen for its effectiveness in removing unreacted starting materials and catalyst residues, yielding a high-purity final product.

Step-by-Step Synthesis of Elaidamide

Materials:

-

Elaidic acid

-

Urea

-

Aluminum chloride (AlCl₃) or other suitable catalyst

-

High-boiling point solvent (e.g., xylene or dodecane)

-

Ethanol or acetone (for recrystallization)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add elaidic acid and the chosen solvent.

-

Addition of Reagents: Begin stirring and add urea. A molar ratio of 1:4 (elaidic acid:urea) is a good starting point to drive the reaction to completion.[10] Add the catalyst (e.g., 1 wt% AlCl₃).

-

Heating: Heat the reaction mixture to approximately 200 °C under constant stirring. The progress of the reaction can be monitored by measuring the acid value of the mixture via titration at regular intervals (e.g., every 60 minutes). The reaction is typically complete within 3-4 hours.[10]

-

Work-up: Once the reaction is complete (indicated by a stable, low acid value), allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol or acetone. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified elaidamide crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, FT-IR, and Mass Spectrometry.[9]

Biological Activity and Mechanism of Action

Elaidamide's biological effects are primarily understood through its actions as a sleep-inducing agent and an enzyme inhibitor. It is a structural analog of oleamide, a well-established lipid messenger, and some of its effects are likely mediated through pathways common to this class of molecules.[4][9]

Known Biological Activities

-

Sleep Induction: Elaidamide was first characterized as a constituent of cerebrospinal fluid in sleep-deprived cats and has been shown to induce physiological sleep when administered to rats.[2][3] This hypnotic effect is the most prominent feature of this molecule.

-

Enzyme Inhibition:

-

It is a potent inhibitor of rat microsomal epoxide hydrolase (mEH), with a Ki value of 70 nM.[3][11] This enzyme is involved in the detoxification of epoxides.

-

Elaidamide also inhibits both porcine pancreatic and human synovial phospholipase A₂ (PLA₂), enzymes critical to the inflammatory cascade.[2][3]

-

Proposed Mechanism of Action

The precise molecular targets responsible for elaidamide's sleep-inducing effects are not fully elucidated. However, based on the extensive research on its cis-isomer, oleamide, a plausible mechanism involves the modulation of several neurotransmitter systems, including serotonergic (5-HT), GABAergic (GABAₐ), and cannabinoid (CB1) receptors.[12] The primary route of inactivation for fatty acid amides is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[6] The interplay between synthesis, receptor interaction, and degradation defines the signaling capacity of elaidamide.

Caption: Proposed metabolic and signaling pathway of Elaidamide.

Analytical Methodologies: LC-MS/MS Quantification

Accurate quantification of elaidamide in biological matrices or synthetic mixtures requires a sensitive and specific analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[13]

Rationale for Method Selection

LC-MS/MS provides superior selectivity and sensitivity compared to other methods. The chromatographic separation (LC) resolves elaidamide from isomeric lipids and other matrix components, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This is crucial for distinguishing elaidamide from the more abundant oleamide.

Step-by-Step Protocol for Elaidamide Quantification in Plasma

Materials:

-

Plasma sample

-

Acetonitrile (ACN) with 0.1% formic acid

-

Internal Standard (IS) (e.g., d₄-Elaidamide)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold ACN to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

-

Lipid Extraction (Optional, for higher purity):

-

The supernatant can be further purified using an SPE C18 cartridge. Condition the cartridge with methanol, then equilibrate with water.

-

Load the sample, wash with a low-organic solvent mixture (e.g., 10% methanol in water), and elute the lipids with a high-organic solvent (e.g., methanol or ACN).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

-

Gradient: A typical gradient would run from 70% B to 100% B over 5-7 minutes, followed by a hold and re-equilibration.

-

Injection Volume: 10 µL.

-

Mass Spectrometry (Positive ESI mode):

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for elaidamide (e.g., m/z 282.3 → [fragment ion]) and its internal standard.

-

-

-

Data Analysis:

-

Quantify elaidamide by calculating the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

-

Caption: General workflow for the quantification of Elaidamide in plasma.

Handling, Storage, and Safety

Elaidamide is intended for research use only and is not for human or veterinary applications.[3][9] Standard laboratory safety protocols should be followed.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: For long-term storage, elaidamide should be kept at -20 °C as a solid.[9] For short-term use, it can be stored at 0-4 °C.[2] Solutions should be stored at -20 °C or below. The compound is stable for weeks at ambient temperature during shipping.[2]

-

Toxicity: Acute oral toxicity is low (LD50 > 5,000 mg/kg in rats). It is not classified as a skin or eye irritant based on available data. However, as with any chemical, unnecessary exposure should be avoided.

Conclusion and Future Directions

Elaidamide represents more than just a geometric isomer of oleamide; it is a bioactive lipid with distinct properties and inhibitory profiles. Its role in inducing sleep and modulating key metabolic enzymes highlights its importance as a tool for neuropharmacological research. Future investigations should focus on elucidating its specific molecular targets to differentiate its mechanism of action from that of oleamide. Furthermore, exploring its potential as a therapeutic agent, particularly in the context of sleep disorders or inflammatory conditions, could open new avenues for drug development. The robust synthetic and analytical protocols detailed herein provide a solid foundation for researchers to advance our understanding of this intriguing signaling molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353370, Elaidamide. Retrieved from [Link]

-

Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of oleamide. Methods in enzymology, 462, 43–56. Retrieved from [Link]

-

Tanvir, R., et al. (2019). Fatty acids and their amide derivatives from endophytes: New therapeutic possibilities from a hidden source. ResearchGate. Retrieved from [Link]

-

Tavčar, E., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Molecules, 25(9), 2237. Retrieved from [Link]

-

Hiley, C. R., & Hoi, P. M. (2007). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British journal of pharmacology, 150(7), 934–942. Retrieved from [Link]

-

Tavčar, E., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. Retrieved from [Link]

-

Farrell, W. J., & Merkler, D. J. (2008). Biosynthesis of oleamide. Prostaglandins & other lipid mediators, 85(1-2), 1–7. Retrieved from [Link]

-

Tavčar, E., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific reports, 10(1), 2163. Retrieved from [Link]

-

Wiley. (n.d.). Oleamide. SpectraBase. Retrieved from [Link]

-

Schreiber, D., et al. (2007). Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry. Analytical biochemistry, 361(2), 162–168. Retrieved from [Link]

-

Hassan, A. S., et al. (2018). Biological activity of oleic acid and its primary amide: Experimental and Computational studies. ResearchGate. Retrieved from [Link]

-

Blankman, J. L., et al. (2007). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of lipid research, 48(11), 2473–2483. Retrieved from [Link]

-

Taherkhani, Z., et al. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452. Retrieved from [Link]

-

Hoi, P. M., & Hiley, C. R. (2006). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British journal of pharmacology, 147(4), 442–449. Retrieved from [Link]

-

Mendelson, W. B., & Basile, A. S. (1999). The hypnotic actions of the fatty acid amide, oleamide. Sleep, 22(7), 843–849. Retrieved from [Link]

-

Boger, D. L., et al. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 4303-70-2: Elaidamide | CymitQuimica [cymitquimica.com]

- 8. Elaidamide | C18H35NO | CID 5353370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. ijnc.ir [ijnc.ir]

- 11. Compound Elaidamide - Chemdiv [chemdiv.com]

- 12. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elaidamide as a Structural Analog of Oleamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fatty Acid Amides

Primary fatty acid amides (PFAMs) are a class of endogenous lipids that have emerged as critical signaling molecules in the mammalian central nervous system. Among these, oleamide ((Z)-9-octadecenamide) has garnered significant attention since its isolation from the cerebrospinal fluid of sleep-deprived cats.[1] It is a potent inducer of physiological sleep and has been implicated in a range of other physiological processes, including analgesia and thermoregulation. The discovery of oleamide opened a new avenue of research into the role of lipids as signaling molecules, extending beyond their traditional roles in energy storage and membrane structure.

This technical guide provides an in-depth exploration of elaidamide ((E)-9-octadecenamide), the trans-isomer and structural analog of oleamide. While oleamide has been the subject of extensive research, elaidamide remains a comparatively enigmatic molecule. By examining the subtle yet critical differences in their molecular geometry, this guide will elucidate the profound impact of stereochemistry on their biological activity. We will delve into a comparative analysis of their physicochemical properties, known biological targets, and physiological effects, providing a comprehensive resource for researchers investigating the structure-activity relationships of fatty acid amides and their potential as therapeutic agents.

Structural and Physicochemical Divergence: A Tale of Two Isomers

Oleamide and elaidamide share the same chemical formula, C18H35NO, and molecular weight of 281.48 g/mol .[2] The key distinction lies in the configuration of the double bond at the ninth carbon position. Oleamide possesses a cis (Z) double bond, which introduces a characteristic kink in its acyl chain. In contrast, elaidamide features a trans (E) double bond, resulting in a more linear and extended molecular shape. This seemingly minor difference in stereochemistry has significant consequences for their physical and, as we will see, biological properties.

| Property | Oleamide | Elaidamide |

| Systematic Name | (9Z)-Octadec-9-enamide | (9E)-Octadec-9-enamide |

| CAS Number | 301-02-0 | 4303-70-2 |

| Molecular Formula | C18H35NO | C18H35NO |

| Molecular Weight | 281.48 g/mol | 281.48 g/mol |

| Melting Point | ~75-76 °C | ~91-94 °C[3] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO.[4] | Slightly soluble in chloroform and methanol.[3] Insoluble in water.[5] |

| Appearance | White to off-white waxy solid | White to off-white solid[5][6] |

The higher melting point of elaidamide can be attributed to its more linear structure, which allows for more efficient packing in the solid state compared to the bent structure of oleamide. This difference in molecular geometry also influences their solubility characteristics.

Biosynthesis of Oleamide and the Putative Origins of Elaidamide

The biosynthetic pathway of oleamide has been a subject of considerable investigation, though it is not yet fully elucidated. Two primary pathways have been proposed. The first involves the conversion of oleic acid to N-oleoylglycine, which is then oxidatively cleaved by the enzyme peptidylglycine α-amidating monooxygenase (PAM) to yield oleamide.[7] An alternative pathway suggests the direct amidation of oleoyl-CoA, an activated form of oleic acid.

The biosynthetic origins of elaidamide in biological systems are less clear. It is not considered to be a primary product of mammalian biosynthesis. Its presence in biological samples may arise from the isomerization of oleamide or from exogenous sources, such as diet, where trans fatty acids can be present.

Caption: Proposed biosynthetic pathways for oleamide and potential origins of elaidamide.

A Comparative Analysis of Biological Activity

The structural disparity between oleamide and elaidamide translates into a significant divergence in their biological activities. While oleamide interacts with a multitude of targets to exert its effects, elaidamide is often found to be significantly less active or inactive.

Sleep-Inducing Properties: A Point of Contention

Oleamide is well-established as a potent sleep-inducing agent.[1] Its administration to rodents reduces sleep latency and increases the duration of slow-wave sleep.[8] The claim that elaidamide also induces physiological sleep in rats has been made by some commercial suppliers, citing the original 1995 study by Cravatt and colleagues.[2][9] However, a thorough review of this seminal paper reveals that while it identifies a family of fatty acid primary amides in the cerebrospinal fluid, the sleep-inducing activity is demonstrated specifically for synthetic cis-9,10-octadecenoamide (oleamide).[1][10][11] The paper does not appear to contain experimental data on the in vivo effects of elaidamide on sleep. Therefore, the assertion that elaidamide is a sleep-inducing lipid requires direct experimental verification through comparative studies.

Interaction with Cannabinoid Receptors

The endocannabinoid system, particularly the CB1 receptor, has been implicated in the sleep-promoting effects of oleamide. While the interaction is complex and subject to some debate, evidence suggests that oleamide can act as a CB1 receptor agonist.[12] In stark contrast, a study directly comparing the two isomers found that elaidamide (referred to as trans-9,10-octadecenamide) did not significantly alter [3H]5-HT binding, a functional assay for serotonin receptor interaction that can be allosterically modulated by cannabinoid ligands.[13] This suggests that the cis configuration of the double bond is crucial for interaction with the CB1 receptor.

Enzyme Inhibition: A Realm of Potency for Elaidamide

Interestingly, in the context of enzyme inhibition, elaidamide has demonstrated significant activity. A study by Morisseau and colleagues identified elaidamide as a potent inhibitor of rat microsomal epoxide hydrolase (mEH), with a Ki of 70 nM.[14] This enzyme is involved in the metabolism of xenobiotics and endogenous signaling molecules. The inhibitory activity of elaidamide on mEH suggests that this trans-isomer may have pharmacological effects independent of the pathways modulated by oleamide. Furthermore, early work by Jain et al. identified fatty acid amides as tight-binding competitive inhibitors of secreted phospholipases A2 (PLA2), enzymes critical in the inflammatory cascade.[15] While this study did not specifically single out elaidamide, its findings suggest that elaidamide likely shares this inhibitory activity.

Modulation of Serotonin Receptors

Oleamide has been shown to modulate the activity of several serotonin receptor subtypes, including 5-HT1A, 5-HT2A/2C, and 5-HT7 receptors.[12][16][17] This interaction is thought to contribute to its effects on sleep and mood. A key comparative study demonstrated that while oleic acid (the hydrolysis product of oleamide) had some effect on [3H]5-HT binding to the 5-HT7 receptor, structural analogs of oleamide, including elaidamide, did not significantly alter the binding.[13] This provides strong evidence that the cis geometry of the double bond is a critical determinant for the modulatory effects of oleamide on the serotonin system.

Caption: Differential biological activities of oleamide and elaidamide.

Experimental Protocol: A Comparative In Vivo Study of Hypnotic Effects

To definitively assess the sleep-inducing properties of elaidamide relative to oleamide, a controlled in vivo study is necessary. The following protocol is adapted from established methodologies for evaluating the hypnotic effects of oleamide in rodents.[8]

Objective: To compare the effects of oleamide and elaidamide on sleep parameters in adult male Sprague-Dawley rats.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Oleamide (≥98% purity)

-

Elaidamide (≥98% purity)

-

Vehicle solution (e.g., 10% Tween 80 in saline)

-

Surgical instruments for electrode implantation

-

EEG/EMG recording system

-

Data acquisition and analysis software

Methodology:

-

Animal Preparation and Surgical Implantation:

-

Acclimate rats to the housing facility for at least one week prior to surgery.

-

Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgically implant chronic electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.

-

Allow a recovery period of at least one week post-surgery.

-

-

Experimental Design and Drug Administration:

-

Employ a within-subjects, crossover design where each rat receives all treatments in a randomized order with a sufficient washout period (e.g., 48-72 hours) between treatments.

-

Prepare fresh solutions of oleamide and elaidamide in the vehicle on each experimental day. A range of doses (e.g., 10, 20, and 50 mg/kg) should be tested.

-

On the day of the experiment, administer the assigned treatment (vehicle, oleamide, or elaidamide) via intraperitoneal (i.p.) injection at the beginning of the light cycle.

-

-

EEG/EMG Recording and Sleep Scoring:

-

Following injection, record EEG and EMG signals continuously for a defined period (e.g., 6 hours).

-

The recorded data will be scored manually or with a validated automated system in 30-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

-

Data Analysis:

-

Calculate the following sleep parameters for each treatment group:

-

Sleep latency (time from injection to the first epoch of NREM sleep)

-

Total time spent in wakefulness, NREM sleep, and REM sleep

-

Number and duration of sleep bouts

-

-

Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA followed by post-hoc tests) to compare the effects of oleamide, elaidamide, and vehicle.

-

Caption: Experimental workflow for the comparative in vivo sleep study.

Conclusion: A Study in Stereospecificity and Unexplored Potential

Elaidamide, the trans-isomer of the well-known sleep-inducing lipid oleamide, serves as a fascinating case study in the importance of stereochemistry in biological systems. While structurally very similar to oleamide, its altered geometry renders it largely inactive at several of oleamide's key targets, including the CB1 and serotonin receptors. This lack of activity underscores the high degree of specificity of these receptor systems.

However, elaidamide is not a biologically inert molecule. Its potent inhibition of microsomal epoxide hydrolase and likely inhibition of phospholipase A2 suggest that it may possess a unique pharmacological profile worthy of further investigation. The current evidence for its sleep-inducing properties is ambiguous and requires direct, comparative experimental validation.

For researchers in drug development, elaidamide represents a valuable tool for probing the structural requirements of receptor-ligand interactions. Furthermore, its own distinct biological activities may hold untapped therapeutic potential. This technical guide has aimed to provide a comprehensive overview of the current state of knowledge on elaidamide, highlighting the critical differences and similarities with its cis-isomer, oleamide, and to furnish a framework for future research into this intriguing molecule.

References

-

Morisseau, C., Newman, J. W., Dowdy, D. L., Goodrow, M. H., & Hammock, B. D. (2001). Inhibition of microsomal epoxide hydrolases by ureas, amides, and amines. Chemical research in toxicology, 14(4), 409–415. [Link]

-

Elaidamide. LIPID MAPS Structure Database (LMSD). [Link]

- Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.

-

Jain, M. K., Ghomashchi, F., Yu, B. Z., Bayburt, T., Murphy, D., Houck, D., Brownell, J., Reid, J. C., Solowiej, J. E., Wong, S. M., et al. (1992). Fatty acid amides: scooting mode-based discovery of tight-binding competitive inhibitors of secreted phospholipases A2. Journal of medicinal chemistry, 35(19), 3584–3586. [Link]

-

Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical characterization of a family of brain lipids that induce sleep. Science (New York, N.Y.), 268(5216), 1506–1509. [Link]

-

Elaidamide. Immunomart. [Link]

-

Flynn, N. T., & Isoherranen, N. (2020). Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. Toxicology, 440, 152478. [Link]

- Thomas, E. A., Cravatt, B. F., & Sutcliffe, J. G. (1999). Allosteric regulation by oleamide of the binding properties of 5-hydroxytryptamine7 receptors. The Journal of pharmacology and experimental therapeutics, 290(3), 1393–1399.

-

Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical characterization of a family of brain lipids that induce sleep. Semantic Scholar. [Link]

-

Cravatt, B. F., Prospero-Garcia, O., Siuzdak, G., Gilula, N. B., Henriksen, S. J., Boger, D. L., & Lerner, R. A. (1995). Chemical Characterization of a Family of Brain Lipids with Sleep Inducing Potential. The Scripps Center for Metabolomics and Mass Spectrometry. [Link]

-

Thomas, E. A., Cravatt, B. F., Danielson, P. E., Gilula, N. B., & Sutcliffe, J. G. (1997). Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system. Journal of neuroscience research, 50(6), 1047–1052. [Link]

-

Lees, G., & Dougalis, A. (2004). Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS. British journal of pharmacology, 141(4), 601–613. [Link]

-

Fisslthaler, B., Popp, R., Kiss, L., Potente, M., Harder, D. R., Fleming, I., & Busse, R. (2002). Epoxyeicosatrienoic acids regulate Trp channel-dependent Ca2+ signaling and hyperpolarization in endothelial cells. Circulation research, 90(9), 1028–1036. [Link]

-

Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences of the United States of America, 95(9), 4810–4815. [Link]

-

Leweke, F. M., Schreiber, D., Seddigh, A., Radwan, M., & Klosterkötter, J. (2007). Sleep deprivation increases oleoylethanolamide in human cerebrospinal fluid. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 32(6), 1403–1408. [Link]

-

Oleamide. Solubility of Things. [Link]

-

Morisseau, C., Newman, J. W., Wheelock, C. E., Hill, T., 3rd, Morin, D., Buckpitt, A. R., & Hammock, B. D. (2008). Development of metabolically stable inhibitors of mammalian microsomal epoxide hydrolase. Chemical research in toxicology, 21(4), 951–957. [Link]

-

Mendelson, W. B., & Basile, A. S. (2001). The hypnotic actions of the fatty acid amide, oleamide. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 25(5 Suppl), S36–S39. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 3(4), 431–448. [Link]

-

Boger, D. L., Miyauchi, H., Du, W., Hardouin, C., Fecik, R. A., Cheng, H., Hwang, I., Hedrick, M. P., Leung, D., Acevedo, O., Guimaraes, C. R., Wipf, P., & Cravatt, B. F. (2005). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences of the United States of America, 102(6), 1837–1842. [Link]

-

Jain, M. K., Yu, B. Z., Gelb, M. H., & Berg, O. G. (1995). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Methods in enzymology, 249, 194–213. [Link]

-

Huitrón-Reséndiz, S., Gombart, L., Cravatt, B. F., & Henriksen, S. J. (2001). Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. Experimental neurology, 172(1), 235–243. [Link]

-

Elaidamide. PubChem. [Link]

-

Deutsch, D. G. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins, leukotrienes, and essential fatty acids, 66(2-3), 201–210. [Link]

-

Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences of the United States of America, 95(9), 4810–4815. [Link]

-

Oleamide. Taylor & Francis. [Link]

-

Thomas, E. A., Cravatt, B. F., & Sutcliffe, J. G. (2004). The endogenous lipid oleamide activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus. The Journal of neurochemistry, 90(5), 1189–1197. [Link]

- Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.

-

Elaidamide|4303-70-2. Anjiekai Biomedical. [Link]

Sources

- 1. Chemical characterization of a family of brain lipids that induce sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 4303-70-2: Elaidamide | CymitQuimica [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. [PDF] Chemical characterization of a family of brain lipids that induce sleep. | Semantic Scholar [semanticscholar.org]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. The endogenous lipid oleamide activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric regulation by oleamide of the binding properties of 5-hydroxytryptamine7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of microsomal epoxide hydrolases by ureas, amides, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fatty acid amides: scooting mode-based discovery of tight-binding competitive inhibitors of secreted phospholipases A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elaidamide Biosynthesis and Metabolic Pathways

Introduction: Elaidamide as a Bioactive Lipid

Elaidamide (trans-9-octadecenamide) is a primary fatty acid amide (PFAM), a class of endogenous signaling lipids.[1] While its cis-isomer, oleamide, has been more extensively studied for its role as a sleep-inducing molecule, elaidamide is also a naturally occurring bioactive compound, first identified in human luteal phase plasma.[1][2] As researchers delve deeper into the "amidome," understanding the precise biosynthetic and metabolic pathways of individual fatty acid amides like elaidamide is critical for elucidating their physiological functions and potential as therapeutic targets. This guide provides a comprehensive technical overview of the current understanding of elaidamide's lifecycle, from its synthesis to its degradation, with a focus on the experimental methodologies used to study these processes.

PART 1: Biosynthesis of Elaidamide

The precise biosynthetic pathways for elaidamide are not as definitively established as those for other lipid signaling molecules. However, research on PFAMs points to two primary proposed routes. It is important to note that the direct precursor for elaidamide is presumed to be elaidic acid (trans-9-octadecenoic acid), the trans-isomer of oleic acid.

Pathway 1: The Peptidylglycine α-Amidating Monooxygenase (PAM) Pathway

This proposed pathway involves a two-step process, positioning an N-acylated amino acid as a key intermediate.[3][4]

-

Formation of N-Elaidoylglycine: The first step is the conjugation of elaidic acid to glycine. This reaction is catalyzed by an acyl-CoA:glycine N-acyltransferase (GLYAT-like protein), which utilizes elaidoyl-CoA as the acyl donor.[1][3]

-

Oxidative Cleavage by PAM: The resulting N-elaidoylglycine then serves as a substrate for peptidylglycine α-amidating monooxygenase (PAM). PAM is a bifunctional enzyme that catalyzes the oxidative cleavage of the C-terminal glycine, yielding the corresponding amide (elaidamide) and glyoxylate.[2][3][4][5] This pathway is supported by studies showing that inhibition of PAM in neuroblastoma cells leads to the accumulation of N-oleoylglycine, the cis-isomer equivalent.[1][2]

Pathway 2: The Cytochrome c-Mediated Pathway

An alternative, more direct route has been proposed involving the direct amidation of a fatty acyl-CoA thioester.[5]

-

Direct Amidation: In this pathway, cytochrome c is suggested to catalyze the amidation of elaidoyl-CoA using ammonia as the nitrogen source.[5] This mechanism is less well-defined in a physiological context, and some studies have questioned its significance in vivo due to the high ammonia concentrations required for the reaction to proceed in vitro.[2] However, it remains a potential pathway, particularly under specific cellular conditions.

The Role of N-Acylethanolamines (NAEs) as Precursors

There is growing evidence that N-acylethanolamines (NAEs) may serve as precursors to PFAMs.[1] This would involve the sequential oxidation of N-elaidoylethanolamine, first to an intermediate aldehyde and then to N-elaidoylglycine, which could then enter the PAM pathway.[1] This links the metabolism of different fatty acid amide families.

PART 2: Metabolic Degradation of Elaidamide

The primary route for the metabolic inactivation of elaidamide and other PFAMs is enzymatic hydrolysis.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The integral membrane enzyme, Fatty Acid Amide Hydrolase (FAAH), is the principal enzyme responsible for the degradation of elaidamide.[2][6][7][8]

-

Mechanism: FAAH catalyzes the hydrolysis of the amide bond of elaidamide, breaking it down into its constituent parts: elaidic acid and ammonia.[2] This action terminates the signaling activity of elaidamide. FAAH is also responsible for the degradation of other bioactive amides, including the endocannabinoid anandamide and oleamide.[6][7][8][9]

-

Significance: The efficiency of FAAH in degrading these signaling lipids means that the regulation of FAAH activity is a critical control point for modulating the levels and effects of elaidamide in vivo. Pharmacological inhibition of FAAH leads to an increase in the endogenous levels of its substrates, a strategy being explored for therapeutic purposes.[6]

PART 3: Experimental Protocols for the Study of Elaidamide

Studying the biosynthesis and metabolism of elaidamide requires robust analytical techniques to extract, separate, and quantify this lipid from complex biological matrices.

Lipid Extraction from Cells or Tissues

The following is a standard protocol for the extraction of fatty acid amides from a cell culture or tissue sample.

Protocol 1: Total Lipid Extraction

-

Homogenization: Homogenize the cell pellet or tissue sample in a glass tube with 1 mL of methanol. For quantification, add an appropriate internal standard (e.g., a deuterated analog of elaidamide) at this stage.

-

Solvent Addition: Add 2 mL of chloroform to the homogenate and vortex thoroughly for 1 minute.

-

Phase Separation: Add 0.8 mL of water to induce phase separation. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to pellet any debris and clearly separate the aqueous and organic layers.

-

Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a new glass tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., 100 µL of methanol or acetonitrile) for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the sensitive and specific quantification of elaidamide.[10][11][12]

Protocol 2: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Elaidamide: Monitor the transition from the protonated parent ion [M+H]+ (m/z 282.3) to a specific product ion (e.g., m/z 72.1). Note: The exact product ion should be optimized by direct infusion of an elaidamide standard.

-

MRM Transition for Internal Standard: Monitor the specific transition for the chosen internal standard.

-

-

Quantification:

-

Generate a standard curve using a serial dilution of a pure elaidamide standard, with a fixed concentration of the internal standard.

-

Plot the ratio of the elaidamide peak area to the internal standard peak area against the concentration of the standard.

-

Calculate the concentration of elaidamide in the biological samples by interpolating their peak area ratios from the standard curve.

-

Data Presentation: Expected Endogenous Levels

The endogenous levels of PFAMs can vary significantly between cell types and tissues. The table below provides a hypothetical representation of data that could be obtained from an LC-MS analysis of N18TG2 neuroblastoma cells, a common model for studying PFAM metabolism.[1][13]

| Analyte | Retention Time (min) | MRM Transition (m/z) | Concentration (pmol/mg protein) |

| Oleamide | 8.5 | 282.3 -> 72.1 | 15.2 ± 2.1 |

| Elaidamide | 8.7 | 282.3 -> 72.1 | 1.8 ± 0.4 |

| Palmitamide | 7.9 | 256.3 -> 72.1 | 25.6 ± 3.5 |

| Stearamide | 9.2 | 284.3 -> 72.1 | 18.9 ± 2.8 |

Note: These values are illustrative. Actual concentrations will depend on experimental conditions.

Conclusion

Elaidamide is an integral part of the complex fatty acid amide signaling family. Its biosynthesis is thought to occur via two main pathways, one involving the intermediate N-elaidoylglycine and the enzyme PAM, and another potentially involving direct amidation by cytochrome c. The primary metabolic fate of elaidamide is hydrolysis back to elaidic acid and ammonia, a reaction catalyzed by FAAH. The study of these pathways relies on sensitive analytical methods, predominantly LC-MS, for the accurate quantification of these low-abundance lipids. As research continues, a deeper understanding of the regulation of these pathways will be crucial for uncovering the specific biological roles of elaidamide in health and disease.

References

-

Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Biosynthesis of oleamide - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. (2020). bioRxiv. [Link]

-

Farrell, E. K. (2012). Biosynthesis of Fatty Acid Amides. Digital Commons @ USF. [Link]

-

Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase - PubMed. (1996). National Center for Biotechnology Information. [Link]

-

Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). MDPI. [Link]

-

Chapter 3 Biosynthesis of Oleamide. (2009). ResearchGate. [Link]

-

Oleamide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed. (2001). National Center for Biotechnology Information. [Link]

-

Targeted Lipidomics: Analytical Strategies for Fatty Amides. (2013). Duquesne Scholarship Collection. [Link]

-

Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed. (1997). National Center for Biotechnology Information. [Link]

-

Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC. (2020). National Center for Biotechnology Information. [Link]

-

Isolation, biological activity evaluation, structure elucidation, and total synthesis of eliamid: a novel complex I inhibitor - PubMed. (2012). National Center for Biotechnology Information. [Link]

-

The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. (2021). International Journal of New Chemistry. [Link]

-

Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide. (2002). Semantic Scholar. [Link]

-

Analytical Techniques in Lipidomics: State of the Art. (2014). ResearchGate. [Link]

-

Transport Form and Pathway from the Intestine to the Peripheral Tissues and the Intestinal Absorption and Metabolism Properties of Oleamide - PubMed. (2022). National Center for Biotechnology Information. [Link]

-

Chapter - Lipidomics Techniques and their Application for Food Nutrition and Health. (n.d.). Bentham Science. [Link]

-

Amide Synthetases for Production of Sequenced Oligoamides. (n.d.). Oak Ridge National Laboratory. [Link]

-

A biosynthetic pathway for anandamide. (2006). ResearchGate. [Link]

-

Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Analytical Methodologies in Lipid Analysis - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Effects of Oleamide on the Vasomotor Responses in the Rat - PMC. (n.d.). National Center for Biotechnology Information. [Link]

- US7098351B2 - Process for the production of fatty acid amides - Google Patents. (n.d.).

-

Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed. (1999). National Center for Biotechnology Information. [Link]

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Anxiolytic-like effects of oleamide in group-housed and socially isolated mice - PubMed. (2007). National Center for Biotechnology Information. [Link]

Sources

- 1. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods of Lipidomics Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Elaidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidamide, the amide derivative of elaidic acid, is an unsaturated fatty acid amide that has garnered significant interest within the scientific community. As the trans isomer of the well-known sleep-inducing lipid, oleamide, elaidamide presents a unique profile of physical, chemical, and biological properties.[1][2] This technical guide provides a comprehensive overview of the core characteristics of elaidamide, offering insights into its molecular structure, physicochemical parameters, and analytical characterization. Furthermore, it delves into its synthesis, stability, and biological significance, providing a crucial resource for researchers and professionals in drug development and related fields.

Part 1: Core Physicochemical Properties

Elaidamide is characterized as a white to off-white crystalline or waxy solid at room temperature.[1][2] Its long hydrocarbon chain imparts a significant hydrophobic character, rendering it insoluble in water but soluble in various organic solvents.[1]

Molecular Identity and Structure

A clear understanding of elaidamide's molecular identity is fundamental for any scientific investigation. The key identifiers and structural details are summarized below.

| Identifier | Value |

| IUPAC Name | (9E)-9-Octadecenamide[3][4] |

| Synonyms | Elaidoylamide, Elaidic Acid Amide, (E)-9,10-Octadecenamide[3][5] |

| CAS Number | 4303-70-2[3][5] |

| Chemical Formula | C₁₈H₃₅NO[2][3] |

| Molecular Weight | 281.48 g/mol [3] |

| InChI | InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+[2][4] |

| InChI Key | FATBGEAMYMYZAF-MDZDMXLPSA-N[2][4] |

| SMILES | CCCCCCCC/C=C/CCCCCCCC(N)=O[2][4] |

Diagram 1: Molecular Structure of Elaidamide

Caption: 2D representation of the Elaidamide molecule.

Quantitative Physical Properties

The physical properties of elaidamide are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Melting Point | 84-94 °C | [3][6] |

| Boiling Point | 433.3 °C at 760 mmHg | [6] |

| Density | 0.879 g/cm³ | [6] |

| Flash Point | 215.9 °C | [6] |

| Appearance | White to off-white solid | [1][2] |

Solubility Profile

Elaidamide's solubility is a critical factor in designing experimental protocols, particularly for in vitro and in vivo studies.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Dimethylformamide (DMF) | 2 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of elaidamide is dictated by its amide functional group and the trans-double bond within its alkyl chain.

Chemical Stability and Degradation

Elaidamide is generally considered stable under standard storage conditions. For long-term storage, it is recommended to keep it at -20°C.[3] Short-term storage at room temperature is also acceptable.[3]

The primary route of biological degradation for elaidamide is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) .[7][8] This enzyme catalyzes the breakdown of elaidamide into elaidic acid and ammonia.[7] Understanding this degradation pathway is crucial for interpreting the results of biological assays and for designing stable formulations.

Diagram 2: Enzymatic Degradation of Elaidamide

Caption: Hydrolysis of Elaidamide by FAAH.

Reactivity Profile

The amide functionality of elaidamide can undergo hydrolysis under strong acidic or basic conditions, although it is generally more resistant to hydrolysis than esters. The trans-double bond can be subject to addition reactions, such as hydrogenation, which would convert it to stearamide. It is important to avoid strong oxidizing agents, as they can potentially react with the double bond.

Part 3: Synthesis and Analytical Characterization

The ability to synthesize and accurately characterize elaidamide is paramount for research and development.

Synthesis of Elaidamide

A common method for the synthesis of primary amides like elaidamide is the ammonolysis of the corresponding carboxylic acid or its ester. A laboratory-scale synthesis can be achieved by reacting elaidic acid with urea in the presence of a catalyst, such as aluminum chloride, at elevated temperatures.[9][10]

Diagram 3: Synthesis of Elaidamide

Caption: A representative synthesis workflow for Elaidamide.

Experimental Protocol: Synthesis of Elaidamide from Elaidic Acid and Urea

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine elaidic acid and urea. A typical molar ratio of oleic acid to urea is 1:4.[10]

-

Catalyst Addition: Add a catalytic amount of aluminum chloride (e.g., 1 wt%).[10]

-

Reaction: Heat the mixture to 180-200°C with continuous stirring for approximately 3 hours.[10]

-

Monitoring: The progress of the reaction can be monitored by measuring the decrease in the acid value of the reaction mixture.[10]

-

Work-up and Purification: After the reaction is complete, the crude product can be purified by recrystallization from an appropriate solvent to yield pure elaidamide.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of elaidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of elaidamide.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of the trans-double bond, the alpha-protons adjacent to the carbonyl group, the methylene protons of the alkyl chain, and the terminal methyl protons. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons, and the various carbons of the aliphatic chain.

Experimental Protocol: ¹H NMR Analysis of Elaidamide

-

Sample Preparation: Dissolve approximately 5-10 mg of elaidamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of elaidamide. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of elaidamide.

Chromatographic Techniques

Chromatography is essential for assessing the purity of elaidamide and for its quantification in complex mixtures.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a standard method for the analysis of fatty acid amides.[11][12][13] Derivatization to a more volatile species, such as a trimethylsilyl (TMS) derivative, may be employed to improve chromatographic performance.[11][12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer, can be used for the analysis of elaidamide.[14]

Experimental Protocol: GC-MS Analysis of Elaidamide

-

Sample Preparation and Derivatization (Optional): Dissolve a known amount of elaidamide in a suitable solvent. For improved volatility and peak shape, derivatize the amide using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments.

-

-

Data Analysis: Identify the elaidamide peak based on its retention time and mass spectrum. Quantify using an internal or external standard.

Part 4: Biological Activity and Toxicological Profile

While the cis-isomer, oleamide, is well-studied for its sleep-inducing properties, elaidamide also exhibits biological activity.

Biological Roles

-

Enzyme Inhibition: Elaidamide is an inhibitor of microsomal epoxide hydrolase (mEH).[5] It also shows inhibitory activity against porcine pancreatic and human synovial phospholipase A₂ (PLA₂).[5]

-

Sleep Induction: In vivo studies have shown that elaidamide can induce physiological sleep in rats.[5] The mechanism of action is thought to involve interactions with several neurotransmitter systems, including serotonergic and GABAergic pathways, similar to oleamide.[8][15][16]

Diagram 4: Potential Biological Targets of Elaidamide

Caption: Overview of some reported biological targets of Elaidamide.

Toxicological Information

Based on available safety data, elaidamide is not classified as a hazardous substance.[1] It is generally considered to have low acute toxicity.[17] However, as with any chemical, it should be handled with appropriate laboratory precautions. It may cause irritation upon contact with skin or eyes.[2] Comprehensive long-term toxicological studies are limited.[17][18]

Conclusion

Elaidamide is a fatty acid amide with a distinct set of physical, chemical, and biological properties. This guide has provided a detailed overview of its core characteristics, from its molecular structure and physicochemical parameters to its synthesis, analytical characterization, and biological significance. A thorough understanding of these properties is essential for researchers and professionals working with this compound in various scientific and drug development contexts. The provided experimental protocols offer a practical starting point for the synthesis and analysis of elaidamide, facilitating further research into its potential applications.

References

- McKinney, M. K., & Cravatt, B. F. (2005). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Handbook of experimental pharmacology, (167), 25–56.

- Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314.

- Tufi, S., Kitanovski, Z., & Drevenkar, V. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods (Basel, Switzerland), 9(5), 629.

-

U.S. Food and Drug Administration. (2015, October 16). 208090Orig1s000. Retrieved from [Link]

- Gobbi, M., Frittoli, E., Mennini, T., & Garattini, S. (1999). Oleamide-mediated sleep induction does not depend on perturbation of membrane homeoviscosity. FEBS letters, 463(3), 261–264.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353370, Elaidamide. Retrieved from [Link]

- Kitanovski, Z., Tufi, S., & Drevenkar, V. (2020). Interference of oleamide with analytical and bioassay results. Scientific reports, 10(1), 1999.

- Randall, M. D., & Kendall, D. A. (2004). Oleamide: a fatty acid amide signaling molecule in the cardiovascular system?. British journal of pharmacology, 142(8), 1215–1224.

- Mendelson, W. B., & Basile, A. S. (1999). The hypnotic actions of the fatty acid amide, oleamide. Sleep, 22(5), 557–564.

- Lees, G., Nicholson, R. A., & Hiley, C. R. (2002). The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro. British journal of pharmacology, 135(4), 855–864.

- Cravatt, B. F., Lerner, R. A., & Boger, D. L. (1996). The Sleep-inducing Lipid Oleamide Deconvolutes Gap Junction Communication and Calcium Wave Transmission in Glial Cells. The Journal of cell biology, 134(2), 527–532.

-

Health Canada. (2017). Screening Assessment Fatty Amides Group. Retrieved from [Link]

-

Tufi, S., Kitanovski, Z., & Drevenkar, V. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. ResearchGate. Retrieved from [Link]

- Hanuš, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of Oleamide in biological fluids. Analytical biochemistry, 270(1), 159–166.

- Taherkhani, Z., & Pourjavadi, A. (2021). The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. International Journal of New Chemistry, 8(4), 400-412.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283387, Oleamide. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

- Li, G., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Hanuš, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids. Analytical biochemistry, 270(1), 159–166.

- Taherkhani, Z., & Pourjavadi, A. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452.

-

Randall, M. D., & Kendall, D. A. (2004). Oleamide: a fatty acid amide signaling molecule in the cardiovascular system?. ResearchGate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids. Retrieved from [Link]

- Ahmed, I. A., et al. (2021). Simple and Rapid (Extraction) Protocol for NMR Metabolomics-Direct Measurement of Hydrophilic and Hydrophobic Metabolites Using Slice Selection. Analytical chemistry, 93(3), 1451–1457.

-

ResearchGate. (n.d.). Typical reaction scheme for amide formation. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

- Saghatelian, A., & Cravatt, B. F. (2005). Fatty Acid Amide Signaling Molecules. Vitamins and hormones, 72, 139–163.

- Wang, J., et al. (2019). Determination of five amides in food contact materials by GC/MS.

- Li, G., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Srisawat, U., et al. (2023). Anti-Fibrotic Effect of Oleamide Identified from the Moringa oleifera Lam. Leaves via Inhibition of TGF-β1-Induced SMAD2/3 Signaling Pathway. Molecules (Basel, Switzerland), 28(13), 5121.

-

ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

- Krishna, K. V. (Ed.). (2018). NMR-Based Metabolomics. Springer.

- Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides.

- Stolarczyk, B., et al. (2018). Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods. RSC advances, 8(36), 20263–20275.

-

University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from [Link]

-

Waters. (n.d.). Determination of Fatty Acids Composition in Polysorbate 20 Pharmaceutical Raw Material Using HPLC with MS Detection. Retrieved from [Link]

- Sultana, T., & Johnson, M. E. (2006). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of lipid research, 47(1), 123–132.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. CAS 4303-70-2: Elaidamide | CymitQuimica [cymitquimica.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Elaidamide | C18H35NO | CID 5353370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijnc.ir [ijnc.ir]

- 10. ijnc.ir [ijnc.ir]

- 11. lumirlab.com [lumirlab.com]

- 12. A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlantis-press.com [atlantis-press.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The sleep hormone oleamide modulates inhibitory ionotropic receptors in mammalian CNS in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening Assessment Fatty Amides Group - Canada.ca [canada.ca]

- 18. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Elaidamide Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidamide, the trans-isomer of the well-known sleep-inducing lipid oleamide, is a primary fatty acid amide (PFAM) that has garnered significant interest within the scientific community. First identified as a naturally occurring lipid, its discovery and subsequent research have illuminated its role as a bioactive molecule with the potential to modulate key physiological processes. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and history of Elaidamide research. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a synthesized understanding of the causality behind experimental choices and the validation of described protocols. This guide delves into the initial identification of Elaidamide in biological systems, its chemical synthesis, and its multifaceted biological activities, including its notable inhibitory effects on crucial enzymes such as microsomal epoxide hydrolase and phospholipase A2. Furthermore, we explore the molecular mechanisms underlying its physiological effects, particularly its role in sleep modulation. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to facilitate a deeper understanding and practical application of this knowledge in a research setting.

Introduction: The Emergence of Primary Fatty Acid Amides as Bioactive Lipids